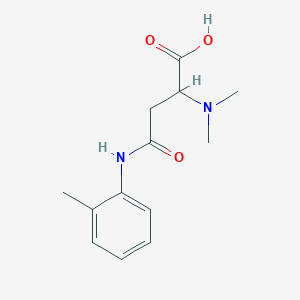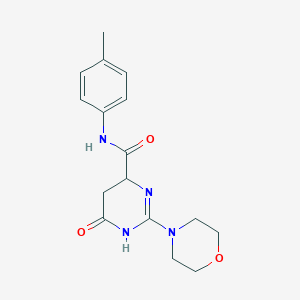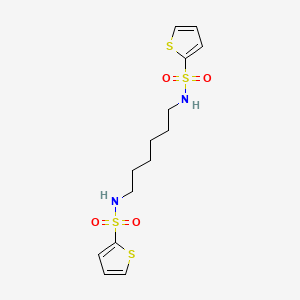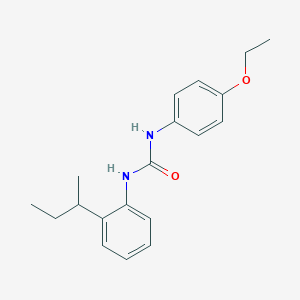
2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3-methylphenyl)acetamide
Descripción general
Descripción
2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3-methylphenyl)acetamide, also known as BMA-168, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of morpholinylacetamide derivatives and has been found to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3-methylphenyl)acetamide has been studied for its potential applications in various scientific fields. One of the main areas of interest is in the field of neuroscience. This compound has been found to exhibit neuroprotective effects and has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been studied for its potential use in cancer research as it exhibits anti-tumor effects.
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3-methylphenyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating certain signaling pathways. This compound has been found to increase the levels of certain neurotrophic factors such as BDNF and NGF, which are important for the survival and growth of neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to decrease the levels of certain inflammatory cytokines such as TNF-alpha and IL-6. This compound has been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3-methylphenyl)acetamide in lab experiments is its ability to exhibit neuroprotective effects. This compound has also been found to be relatively non-toxic and has low side effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(4-benzyl-3-oxo-2-morpholinyl)-N-(3-methylphenyl)acetamide. One of the main areas of interest is in the development of this compound derivatives with improved solubility and bioavailability. This compound derivatives may also be developed with specific targeting properties for certain cell types or tissues. This compound may also be studied for its potential use in combination with other drugs for the treatment of various neurological disorders and cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound exhibits interesting biochemical and physiological effects and has been found to exhibit neuroprotective and anti-tumor effects. This compound has several advantages and limitations for lab experiments and there are several future directions for the study of this compound. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Propiedades
IUPAC Name |
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-5-9-17(12-15)21-19(23)13-18-20(24)22(10-11-25-18)14-16-7-3-2-4-8-16/h2-9,12,18H,10-11,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGQEZRMCEREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(CCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4120756.png)

![N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4120776.png)

![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120795.png)



![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4120823.png)

![2-bicyclo[2.2.1]hept-2-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4120840.png)
![N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4120843.png)
![methyl 2-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4120862.png)
![2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4120863.png)